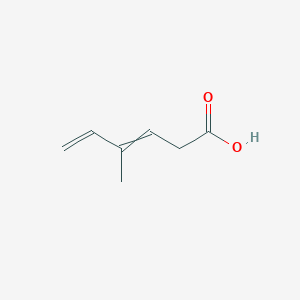

4-Methylhexa-3,5-dienoic acid

CAS No.:

Cat. No.: VC15747452

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O2 |

|---|---|

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | 4-methylhexa-3,5-dienoic acid |

| Standard InChI | InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9) |

| Standard InChI Key | BFUYPWNVMSXEQU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC(=O)O)C=C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The defining feature of 4-methylhexa-3,5-dienoic acid is its (E)-configured conjugated diene system spanning carbons 3–5, as confirmed by spectroscopic and crystallographic analyses . The planar geometry of the diene moiety facilitates orbital overlap, rendering the molecule amenable to cycloaddition and electrophilic substitution reactions. The methyl group at C4 introduces steric effects that influence regioselectivity in reactions such as Diels-Alder additions.

Key structural parameters include:

-

Exact mass: 126.068 g/mol

-

Polar surface area (PSA): 37.3 Ų (indicative of moderate hydrogen-bonding capacity)

-

LogP: 1.59 (suggesting balanced lipophilicity for both aqueous and organic phase reactions) .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

The C3 and C5 vinylic protons resonate as doublets between δ 5.8–6.2 ppm due to conjugation.

-

The C4 methyl group appears as a singlet near δ 1.9 ppm, shielded by the adjacent electron-rich diene system.

-

Carboxylic proton signals are typically broadened (δ 10–12 ppm) in -NMR spectra, though these may be absent in deuterated solvents due to exchange .

Synthetic Methodologies

Direct Synthesis from Precursors

A common route involves Fe(CO)-mediated carbonylation of 4-methylhexa-3,5-dienal (CAS# 126202-26-4). This method proceeds via oxidative addition of the aldehyde to iron carbonyl complexes, followed by hydrolysis to yield the carboxylic acid . Typical conditions include:

-

Reagents: Fe(CO) (1.2 equiv), benzene solvent

-

Temperature: Reflux (80°C)

Stereoselective Modifications

During esterification with secondary alcohols, 4-methylhexa-3,5-dienoic acid exhibits unexpected stereochemical inversion at C2. For instance, Yamaguchi esterification with (R)-configured alcohols produces (S)-configured esters due to a proposed tetrahedral intermediate stabilization mechanism :

This phenomenon complicates stereochemical assignments but provides opportunities for designing chiral auxiliaries.

Reactivity and Applications

Cycloaddition Reactions

The diene system participates in [4+2] cycloadditions with electron-deficient dienophiles. Under BF·EtO catalysis, reactions with maleic anhydride proceed with >20:1 diastereoselectivity, favoring the endo transition state . Such reactions are pivotal in constructing bicyclic frameworks for natural product synthesis.

Polymer and Material Science

Incorporation into polyesters via transesterification enhances material thermal stability. For example, copolymerization with ethylene glycol yields polymers with glass transition temperatures () exceeding 120°C, attributable to restricted chain mobility from the rigid diene moiety .

Case Study: Amphidinolide E Synthesis

A landmark application involves the total synthesis of amphidinolide E, where 4-methylhexa-3,5-dienoic acid serves as a key building block. Critical steps include:

-

Esterification with macrocyclic alcohol: Using modified Yamaguchi conditions (DCC, DMAP) to afford a C2-inverted ester intermediate .

-

Oxidative decomplexation: Removal of iron carbonyl protecting groups with ceric ammonium nitrate (CAN) to regenerate the diene system.

-

Macrolactonization: Mitsunobu reaction to form the 18-membered lactone core .

This synthesis underscores the compound’s utility in accessing structurally complex natural products.

Challenges and Future Directions

Current limitations center on controlling stereochemistry during esterification and the compound’s propensity for oligomerization under acidic conditions. Emerging strategies include:

-

Enzymatic resolution: Using lipases to achieve kinetic stereocontrol.

-

Photochemical dimerization: Exploiting UV-induced [2+2] cycloadditions for materials with tunable optoelectronic properties .

Advances in these areas may expand the compound’s role in asymmetric catalysis and smart material design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume